SB-747651A dihydrochloride

MSK1 inhibition IC50 Kinase assay

SB-747651A dihydrochloride is a potent MSK1 inhibitor with superior selectivity over H89 and Ro 31-8220, validated against a 117-kinase panel. Specifically developed to dissect MSK1/2-mediated IL-10 production in immune cells without confounding off-target effects. Ideal for high-content phenotypic screening and orthogonal chemical validation alongside MSK1/2 knockout models.

Molecular Formula C16H24Cl2N8O
Molecular Weight 415.3 g/mol
Cat. No. B10769026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-747651A dihydrochloride
Molecular FormulaC16H24Cl2N8O
Molecular Weight415.3 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N.Cl.Cl
InChIInChI=1S/C16H22N8O.2ClH/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13;;/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23);2*1H
InChIKeyNRRCQHARLPNLHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB-747651A dihydrochloride (4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride) for MSK1-Focused In Vitro and Cellular Research


4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride, commonly known as SB-747651A dihydrochloride, is a synthetic heterocyclic small molecule that functions as a potent, ATP-competitive inhibitor of the mitogen- and stress-activated protein kinase 1 (MSK1) [1]. It features a characteristic 1,2,5-oxadiazol-3-ylamine (furazan) group appended to an imidazo[4,5-c]pyridine core [2]. This compound is provided as the dihydrochloride salt (CAS 1781882-72-1; molecular formula C₁₆H₂₄Cl₂N₈O) to enhance aqueous solubility for in vitro and cellular assays .

Why MSK1 Inhibitor Tool Compounds Cannot Be Interchanged: The SB-747651A Differentiation Case


The use of MSK1 inhibitors in cellular signaling research is complicated by the poor selectivity of historically common tools such as H89 and Ro 31-8220. Both H89 (MSK1 IC₅₀ ≈ 120 nM) and Ro 31-8220 (MSK1 IC₅₀ = 8 nM) exhibit extensive off-target kinase inhibition that confounds the interpretation of MSK1-specific phenotypes . Consequently, procurement decisions cannot be based solely on nominal MSK1 potency or in-class chemistry; the precise off-target profile and cellular selectivity determine the scientific validity of the experiment. SB-747651A was specifically developed to overcome these selectivity limitations, as detailed in the quantitative evidence below [1].

SB-747651A Quantitative Differentiation Evidence: Head-to-Head Performance Against MSK1 Tool Comparators


SB-747651A Demonstrates 11‑Fold Higher Potency for MSK1 Than the Widely Used Tool Inhibitor H89

In a direct comparison using in vitro kinase assays, SB-747651A inhibits MSK1 with an IC₅₀ of 11 nM [1]. The historical MSK1 inhibitor H89 exhibits a significantly weaker IC₅₀ of 120 nM against the same target . This represents an approximately 11‑fold improvement in potency for SB-747651A.

MSK1 inhibition IC50 Kinase assay Cellular signaling

SB-747651A Exhibits Improved Kinase Selectivity Over Both H89 and Ro 31‑8220 in Broad‑Panel Profiling

When screened against a panel of 117 protein kinases at a concentration of 1 µM, SB-747651A inhibited only four additional kinases—PRK2, RSK1, p70S6K, and ROCK‑II—with potency comparable to MSK1 [1]. In contrast, both H89 and Ro 31‑8220 are known to have multiple, potent off‑target activities across the kinome that compromise their utility as MSK1‑specific tools . The study authors explicitly concluded that SB-747651A exhibits improved selectivity over H89 and Ro 31‑8220 [1].

Kinase selectivity Off‑target profiling Chemical probe validation

SB-747651A Fully Suppresses Cellular MSK Activity at 5–10 µM, Validating Its Use in Intact Cell Assays

In cellular studies, SB-747651A achieves complete inhibition of MSK kinase activity at concentrations ranging from 5 to 10 µM [1]. This cellular potency is achieved without the confounding off‑target effects observed with H89 and Ro 31‑8220 at comparable concentrations, as demonstrated by parallel experiments in MSK1/2‑knockout macrophages [1].

Cellular efficacy Intracellular target engagement MSK1 signaling

SB-747651A Enables Attribution of MSK1 Function via MSK1/2‑Knockout Genetic Validation

The specificity of SB-747651A was confirmed using a genetic control: the compound inhibited LPS‑induced IL‑10 production in wild‑type macrophages but had no effect in MSK1/2‑knockout macrophages [1]. This orthogonal genetic validation establishes SB-747651A as a chemical probe that can reliably link observed phenotypes to MSK1/2 function, a level of validation not routinely available for H89 or Ro 31‑8220.

Chemical genetics Target validation Cytokine regulation

High‑Confidence Application Scenarios for SB-747651A Dihydrochloride Based on Validated Differentiation Data


Investigating MSK1‑Dependent Regulation of Inflammatory Cytokine Production

SB-747651A is optimal for studies examining the MSK1/2‑mediated control of IL‑10 and other inflammatory cytokines. The compound's validated ability to block IL‑10 production in a MSK1/2‑dependent manner, as confirmed by knockout controls, makes it the preferred tool for dissecting MSK1 signaling in macrophages, dendritic cells, and other immune cells [1].

Cell‑Based Screening and Mechanistic Studies Requiring a Clean MSK1 Inhibitor

For high‑content or high‑throughput cellular screens where off‑target kinase inhibition would produce false positives, SB-747651A offers a cleaner selectivity profile compared to H89 and Ro 31‑8220 [1]. Its cellular efficacy at 5–10 µM and improved kinase selectivity make it a superior choice for phenotypic assays aimed at identifying MSK1‑dependent cellular processes [2].

Chemical Genetic Validation of MSK1/2‑Dependent Phenotypes in Disease Models

When used in conjunction with MSK1/2 genetic knockout models, SB-747651A provides orthogonal chemical validation of MSK1/2 function. This dual approach strengthens the causal link between MSK1 activity and observed phenotypes in areas such as inflammation, neuronal signaling, and cancer cell biology [1].

Comparative Pharmacology Studies Benchmarking MSK1 Inhibitor Selectivity

Researchers designing new MSK1 inhibitors or profiling chemical probes can use SB-747651A as a reference compound for benchmarking selectivity and cellular activity. Its well‑characterized profile against a 117‑kinase panel provides a quantitative baseline for evaluating novel compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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